molecular formula C16H15NO2 B5866586 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol

2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol

Cat. No. B5866586
M. Wt: 253.29 g/mol
InChI Key: HHZOVXBJTUNZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol, also known as DHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DHQ is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In

Mechanism of Action

2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol acts as a fluorescent probe by binding to biomolecules and emitting light when excited by a specific wavelength of light. The mechanism of action of this compound involves the formation of a complex between the this compound molecule and the biomolecule of interest, followed by energy transfer from the biomolecule to the this compound molecule, resulting in the emission of light.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes or cause cell death. This compound has also been shown to have good cell permeability, allowing for its use in live cell imaging. This compound has been used to label proteins, DNA, and other biomolecules, allowing for their visualization and tracking in live cells. This compound has also been used to study the structure and function of proteins, as well as for investigating the mechanisms of enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has minimal toxicity and does not interfere with cellular processes or cause cell death. This compound has good cell permeability, allowing for its use in live cell imaging. However, this compound has some limitations for use in lab experiments. This compound is a synthetic compound and may not accurately mimic the behavior of natural biomolecules. This compound may also interfere with the function of the biomolecule of interest, leading to inaccurate results.

Future Directions

There are several future directions for the study of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol. One potential direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another potential direction is the investigation of this compound as a tool for studying the structure and function of membrane proteins. This compound may also be used in the development of new biosensors for detecting specific biomolecules in complex biological samples. Overall, the study of this compound has the potential to lead to new insights into the structure and function of biomolecules, as well as to the development of new tools for scientific research.

Synthesis Methods

2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the quinoline ring system. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. The Skraup synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of a strong acid catalyst.

Scientific Research Applications

2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenol has been widely used in scientific research for its potential applications as a fluorescent probe for biological imaging. This compound can be used to label proteins, DNA, and other biomolecules, allowing for their visualization and tracking in live cells. This compound has also been used as a tool for studying the structure and function of proteins, as well as for investigating the mechanisms of enzyme-catalyzed reactions.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-10-4-2-8-13(15)16(19)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10,18H,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZOVXBJTUNZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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